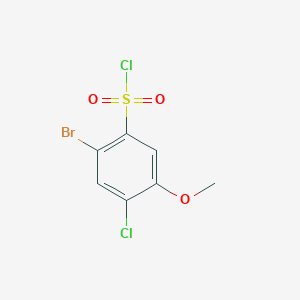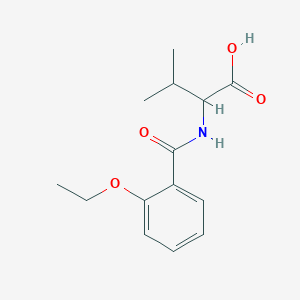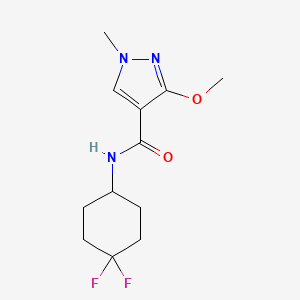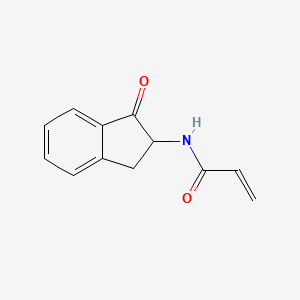
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indenone derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide exerts its biological activity by inhibiting the activity of NADPH oxidase, an enzyme that generates ROS in cells. By inhibiting NADPH oxidase, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide reduces the production of ROS, which can cause oxidative damage to cells and contribute to various diseases. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS in cells, which can cause oxidative damage to DNA, proteins, and lipids. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been shown to inhibit the activity of COX-2 and LOX, which are involved in inflammation and cancer. In addition, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been extensively studied, and its biological activity has been well characterized. However, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has some limitations for lab experiments. It is a reactive compound that can interact with other molecules in cells, which can complicate the interpretation of experimental results. In addition, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to exhibit some toxicity in cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide. One direction is to further investigate its potential applications in cancer therapy. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to investigate its potential applications in neurodegenerative diseases. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to reduce oxidative stress in neurons, which can contribute to the development of neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosage and administration of N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide for its potential therapeutic applications.
Méthodes De Synthèse
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group and subsequent cyclization. Another method involves the reaction of 2-acetylfuran with 2-nitrobenzaldehyde in the presence of a base, followed by the reduction of the nitro group to an amino group and subsequent cyclization. Both methods have been reported to yield N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide in good yields and purity.
Applications De Recherche Scientifique
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been used as a tool compound to study the role of reactive oxygen species (ROS) in various cellular processes.
Propriétés
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)13-10-7-8-5-3-4-6-9(8)12(10)15/h2-6,10H,1,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQALFMRPXODKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)
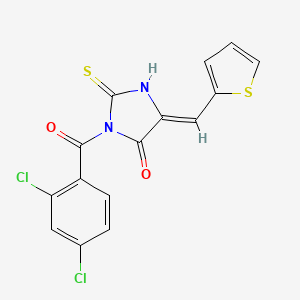
![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)
![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2645305.png)
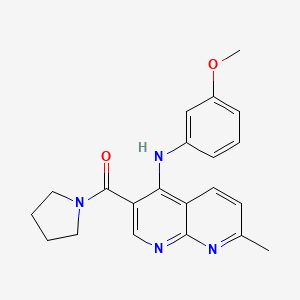
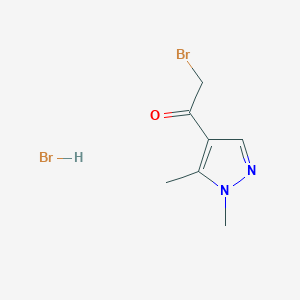

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)
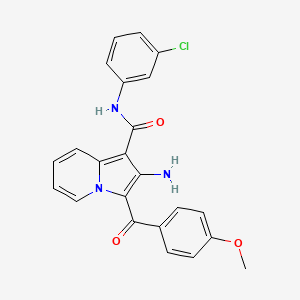
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2645317.png)
